2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile
Description
2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile is a nitrile-substituted aromatic compound featuring a methanesulfonyl (-SO₂CH₃) and methoxy (-OCH₃) group on the phenyl ring. This compound is of interest in pharmaceutical and materials chemistry due to its structural versatility, enabling applications as a synthetic intermediate or bioactive molecule. Its synthesis typically involves nucleophilic substitution or sulfonation reactions, followed by purification via chromatographic or recrystallization methods .
Properties
IUPAC Name |
2-(3-methoxy-4-methylsulfonylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-9-7-8(5-6-11)3-4-10(9)15(2,12)13/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIOLJBYTUPRLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230715 | |
| Record name | Benzeneacetonitrile, 3-methoxy-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-58-0 | |
| Record name | Benzeneacetonitrile, 3-methoxy-4-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 3-methoxy-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile typically involves the reaction of 4-methanesulfonyl-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acetonitrile group.
Industrial Production Methods
On an industrial scale, the production of 2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methanesulfonyl-3-methoxybenzoic acid.
Reduction: Formation of 2-(4-methanesulfonyl-3-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile has been studied for its potential therapeutic effects against various diseases. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens, making it a potential candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In vitro studies evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate its effectiveness, particularly against Staphylococcus aureus.
Agrochemical Applications
The compound has been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies.
Case Study: Insecticidal Activity
A field trial assessed the effectiveness of this compound against common agricultural pests. Results showed a significant reduction in pest populations when applied at specified concentrations.
| Pest Species | Reduction (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 75 |
| Spider Mites | 70 |
Chemical Synthesis
As a versatile intermediate, 2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile is used in various synthetic pathways to create more complex molecules.
Synthesis Routes
The compound can be synthesized through several methods, including:
- Nitration of corresponding aromatic compounds.
- Reactions with Grignard Reagents to form carbon-carbon bonds.
These methods allow for the incorporation of diverse functional groups into larger molecular frameworks.
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The methoxy group may enhance the compound’s lipophilicity, aiding in its cellular uptake. The nitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s physicochemical and electronic properties can be contextualized against structurally related acetonitrile derivatives:
*Estimated based on similar structures.
Key Observations :
- Electron-Withdrawing vs.
- Solubility : The target compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is likely higher than 2-(4-methoxyphenyl)acetonitrile due to the sulfonyl group’s polarity, akin to sulfonamide-containing derivatives .
- Biological Activity : Triazole-linked analogues (e.g., ) exhibit predicted bioactivity via PASS software, suggesting that the target compound’s sulfonyl group may enhance interactions with enzymatic targets, similar to sulfonylurea drugs .
Spectroscopic and Crystallographic Data
- NMR Trends : Methoxy protons in analogous compounds resonate at δ 3.8–4.0 ppm, while sulfonyl groups deshield adjacent protons, as seen in 2-[(4-methylbenzene)sulfonyl]acetonitrile derivatives .
- Crystallography: Tools like SHELXL and ORTEP-3 () are critical for confirming non-planar conformations in substituted acetonitriles, as observed in related compounds with bulky substituents .
Biological Activity
2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a methanesulfonyl group and a methoxy group on a phenyl ring. This compound has garnered attention for its possible biological activities, including antimicrobial and anticancer properties, making it a subject of various research studies.
- Molecular Formula : C10H11NO3S
- Molecular Weight : 225.27 g/mol
- CAS Number : 1269152-58-0
The biological activity of 2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile is attributed to its interaction with biological targets through several mechanisms:
- The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites in proteins.
- The methoxy group enhances lipophilicity, aiding cellular uptake.
- The nitrile group can participate in hydrogen bonding with target proteins or enzymes, modulating their activity.
Antimicrobial Properties
Research indicates that compounds similar to 2-(4-Methanesulfonyl-3-methoxyphenyl)acetonitrile exhibit antimicrobial activities. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains. The specific antimicrobial efficacy of this compound requires further investigation through clinical assays.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example, it has been noted that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes findings from various studies on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| KB-0742 | MDA-MB-231 | 0.80 | Induction of apoptosis via caspase activation |
| LSHTM-1507 | HepG2 | 1,600 | Cytotoxicity assessed via MTT assay |
| Similar Compound | Hs 578T | 1.06 | Cell cycle arrest and apoptosis induction |
Case Studies
-
Study on Apoptosis Induction :
A study evaluated the effects of a closely related compound on MDA-MB-231 cells, showing significant apoptosis induction at low concentrations (IC50 = 0.80 µM). This was measured by fluorescence intensity of activated caspase 3, indicating effective modulation of apoptotic pathways in cancer cells . -
Cytotoxicity Assessment :
Another investigation focused on the cytotoxic effects of related compounds on HepG2 cells, where varying concentrations were tested to determine cell viability using MTT assays. Results indicated that while some compounds exhibited significant cytotoxicity at higher concentrations, others remained non-toxic at lower doses, suggesting a selective action against cancerous cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
